molecular formula C17H16N2O B2590508 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one CAS No. 204003-85-0

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one

Número de catálogo: B2590508
Número CAS: 204003-85-0
Peso molecular: 264.328
Clave InChI: PEQAQVCHUDMZPB-UVTDQMKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one (CAS: 204003-85-0) is a synthetic indolin-2-one derivative characterized by a conjugated methylene bridge linking the indolin-2-one core to a 4,5,6,7-tetrahydro-1H-indole moiety. This compound has garnered attention for its role as a multi-target kinase inhibitor, particularly against vascular endothelial growth factor receptor-2 (VEGF-R2/Flk-1/KDR), fibroblast growth factor receptor-1 (FGF-R1), and platelet-derived growth factor receptor-β (PDGF-Rβ) tyrosine kinases . Its mechanism involves competitive binding to the ATP-binding site of these receptors, disrupting downstream signaling pathways critical for angiogenesis and tumor growth .

Propiedades

IUPAC Name

(3Z)-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17-14(13-6-2-4-8-16(13)19-17)10-12-9-11-5-1-3-7-15(11)18-12/h2,4,6,8-10,18H,1,3,5,7H2,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQAQVCHUDMZPB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Anticancer Applications

Recent studies have highlighted the role of 3-((4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)indolin-2-one as a specific inhibitor of receptor tyrosine kinases associated with vascular endothelial growth factor receptor (VEGF-R), fibroblast growth factor receptor (FGF-R), and platelet-derived growth factor receptor (PDGF-R). These receptors are crucial in the processes of angiogenesis and tumor growth. The compound has shown potent inhibitory activities against these kinases, with IC50 values reported as low as 4 nM for VEGF-R2 and 80 nM for FGF-R1 .

Table 1: Inhibitory Activities of this compound

Target KinaseIC50 (nM)Activity
VEGF-R24Potent
FGF-R180Moderate
PDGF-Rβ4Potent

These findings suggest that this compound could be developed into therapeutic agents for treating various cancers where these growth factors play a pivotal role.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on related indolinone compounds have provided insights into how modifications can enhance biological activity. For instance, the introduction of specific substituents on the tetrahydroindole moiety has been shown to significantly affect the potency of these compounds against target kinases . Understanding these relationships can guide future synthetic efforts to optimize the pharmacological profiles of this class of compounds.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of indolinone derivatives containing tetrahydroindole moieties. For example:

  • Inhibition Studies : A series of new indolinones were synthesized and evaluated for their inhibitory effects on receptor tyrosine kinases. The study identified key structural features that contributed to enhanced potency against specific targets .
  • Antitumor Activity : Compounds derived from indolinones have demonstrated significant antitumor activity in various cancer cell lines. These studies often involve assessing cell proliferation rates and apoptosis induction in response to treatment .
  • Novel Therapeutics : Research has indicated that some derivatives possess unique mechanisms that could be exploited for developing novel therapeutic agents targeting both cancer and viral infections .

Mecanismo De Acción

The mechanism of action of 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of growth factor receptors, such as VEGF-R2, FGF-R1, and PDGF-Rβ tyrosine kinases . By inhibiting these receptors, it can interfere with signaling pathways involved in cell proliferation and angiogenesis, making it a potential candidate for anticancer therapy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Kinase Inhibitors with Indolin-2-one Scaffolds

a) 3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (3g)
  • Structure : Replaces the tetrahydroindole group with a nitroimidazole moiety.
  • Activity : Exhibits potent antibacterial effects against methicillin-sensitive Staphylococcus aureus (MSSA, MIC = 2 μg/mL) and methicillin-resistant S. aureus (MRSA, MIC = 1 μg/mL) .
  • Mechanism : Nitroimidazole enhances redox cycling, generating reactive oxygen species that damage bacterial DNA .
  • NMR Data : Distinct 13C NMR shifts at δ 169.87 (C=O) and δ 138.59 (nitroimidazole C) confirm structural divergence from the parent compound .
b) Hybrid Derivatives with Morpholinosulfonyl Groups (e.g., Compound 5f)
  • Structure : Incorporates a sulfonylmorpholine group at position 5 of the indolin-2-one core.
  • Activity : Improved solubility and pharmacokinetic profiles compared to the parent compound, though kinase inhibition data remain unpublished .

Antibacterial Indolin-2-one Derivatives

a) 3-((5-Nitrothiophen-2-yl)methylene)indolin-2-one (3i)
  • Structure : Substitutes tetrahydroindole with a nitrothiophene ring.
  • Activity : Moderate antibacterial activity (MIC = 8–16 μg/mL against S. aureus), attributed to thiophene’s electron-withdrawing effects enhancing membrane penetration .
b) Schiff Base Derivatives (e.g., 3d, 4, 5a)
  • Structure: Features hydrazono-linked substituents such as hydroxybenzylidene or pyrazolyl groups.
  • Activity : Broad-spectrum anti-inflammatory and antioxidant properties, but minimal kinase inhibition .

Structural and Functional Data Tables

Table 2: NMR Spectral Comparison (13C, DMSO-d6)

Compound Name Key Peaks (δ, ppm)
3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one 169.58 (C=O), 155.98 (indole C), 143.25 (methylene bridge)
3g (Nitroimidazole derivative) 169.87 (C=O), 138.59 (nitroimidazole C), 136.04 (methylene bridge)
3i (Nitrothiophene derivative) 169.27 (C=O), 143.26 (thiophene C), 132.45 (methylene bridge)

Actividad Biológica

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one, also known as (Z)-3-((4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)indolin-2-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H16N2O
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 204003-85-0

Research indicates that compounds containing the tetrahydroindole moiety exhibit specific inhibitory activities against receptor tyrosine kinases (RTKs) associated with various growth factors such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). These RTKs play crucial roles in cellular proliferation and angiogenesis, making them important targets for cancer therapy.

Inhibitory Activity

A study demonstrated that derivatives of indolin-2-one with the tetrahydroindole structure effectively inhibited the activity of several RTKs:

  • VEGF-R2 (Flk-1) : IC50 = 4 nM
  • FGF-R1 : IC50 = 80 nM
  • PDGF-Rbeta : IC50 = 4 nM

These compounds were shown to inhibit growth factor-dependent cell proliferation significantly, indicating their potential use in treating angiogenesis-related diseases and cancers .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications at specific positions on the indolinone scaffold can enhance biological activity. For instance:

  • Compounds with a propionic acid moiety at the C-3' position of the tetrahydroindole ring exhibited the highest potency against VEGF and FGF receptor kinases.

The structure of compound 9a was co-crystallized with the catalytic domain of FGF-R1, providing insights into its binding interactions and further validating its inhibitory efficacy .

Case Study 1: Cancer Treatment

In a preclinical study involving human cancer cell lines, compound 9a demonstrated significant anti-proliferative effects. The mechanism was attributed to its ability to inhibit key signaling pathways mediated by RTKs. This supports its potential as a therapeutic agent in oncology.

Case Study 2: Angiogenesis Inhibition

Another study evaluated the effects of this compound on angiogenesis in vivo using mouse models. Results indicated a marked reduction in vascular formation when treated with the compound compared to controls. This suggests its utility in conditions characterized by excessive angiogenesis, such as tumors and diabetic retinopathy .

Comparative Biological Activity Table

Compound NameTarget KinaseIC50 Value (nM)Biological Activity
Compound 9aVEGF-R24High potency
Compound 9hFGF-R180Moderate potency
Compound 9bPDGF-Rbeta4High potency

Q & A

Q. What synthetic methodologies are optimal for preparing 3-((4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)indolin-2-one and its derivatives?

The compound is typically synthesized via condensation reactions between substituted indolin-2-ones and tetrahydroindole derivatives. For example, Sun et al. (2000) developed a series of 3-substituted indolin-2-ones by reacting indolin-2-one with tetrahydroindole aldehydes under acidic conditions (e.g., acetic acid) with reflux. Key modifications involve introducing propionic acid or other substituents at the C-3' position of the tetrahydroindole ring to enhance kinase inhibitory activity . Yield optimization requires controlled stoichiometry, solvent selection (e.g., ethanol or DMF), and catalytic agents like p-toluenesulfonic acid, as demonstrated in analogous indole-based syntheses .

Q. How are structural and purity characteristics validated for this compound?

Structural validation employs spectroscopic techniques:

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for indolin-2-one, N-H stretches for indole).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., azomethine proton at δ 8.2–8.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–175 ppm) .
  • Elemental analysis : Validates C, H, N, and metal content (for complexes) within ±0.4% of theoretical values .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as shown in co-crystallization studies with FGF-R1 kinase .

Q. What in vitro assays are used to evaluate its kinase inhibitory activity?

Standard assays include:

  • Enzyme-linked immunosorbent assays (ELISA) : Measures inhibition of VEGF-R2, FGF-R1, or PDGF-Rβ tyrosine kinases using phosphorylated substrates (e.g., poly-Glu-Tyr) .
  • ATP-competitive binding assays : Quantifies IC₅₀ values via fluorescence polarization or scintillation proximity .
  • Cell proliferation assays : Tests growth factor-dependent inhibition in endothelial or cancer cell lines (e.g., IC₅₀ of 4 nM for VEGF-R2 inhibition) .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) inform kinase selectivity?

SAR studies reveal:

  • C-3' substituents : Propionic acid derivatives (e.g., compound 9d ) enhance VEGF-R2 inhibition (IC₅₀ = 4 nM) by forming hydrogen bonds with kinase active-site residues (e.g., Asp-Phe-Gly motif) .
  • Tetrahydroindole moiety : The fused cyclohexene ring improves hydrophobic interactions with kinase pockets, while methylene spacers adjust binding flexibility .
  • Electron-withdrawing groups : Halogens (e.g., Cl, Br) at specific positions increase potency against PDGF-Rβ (IC₅₀ = 4 nM for 9b ) but reduce solubility .

Q. What computational strategies are employed to model its binding mode?

  • Molecular docking : Uses software like MOE or AutoDock to predict interactions with kinase domains (e.g., FGF-R1’s ATP-binding pocket) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate charge distribution with inhibitory activity .
  • Molecular dynamics (MD) : Simulates ligand-receptor stability over time, identifying critical residues (e.g., Lys514 in VEGF-R2) for sustained binding .

Q. How do metal complexes of this compound affect its bioactivity?

Complexation with transition metals (e.g., Ru³⁺, Cu²⁺) modifies its pharmacokinetics:

  • Enhanced stability : Chelation via carbonyl and azomethine groups reduces degradation in physiological conditions .
  • Antibacterial activity : Cu²⁺ complexes exhibit MIC values of 12.5–25 µg/mL against Gram-positive bacteria due to membrane disruption .
  • Redox activity : Ru³⁺ complexes generate reactive oxygen species (ROS) in cancer cells, synergizing with kinase inhibition .

Q. What experimental models validate its anti-angiogenic effects?

  • Endothelial cell migration assays : Uses Boyden chambers or electric field-guided migration to quantify VEGF-A-induced inhibition .
  • Chick chorioallantoic membrane (CAM) assay : Measures vascular growth suppression in vivo .
  • Xenograft models : Evaluates tumor size reduction in mice treated with 9a (10 mg/kg, oral), showing ~60% inhibition via PDGF-Rβ blockade .

Q. How are solubility and bioavailability challenges addressed?

  • Prodrug strategies : Esterification of carboxyl groups (e.g., methyl ester prodrugs) improves oral absorption .
  • Nanoformulations : Liposomal encapsulation or PEGylation enhances plasma half-life and tumor targeting .
  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility without compromising activity .

Methodological Considerations

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM) and enzyme sources (recombinant vs. native kinases) .
  • Control for solvent effects : DMSO concentrations >1% may artifactually reduce activity .
  • Validate with orthogonal assays : Compare ELISA results with Western blotting for phosphorylated kinases .

Q. What analytical techniques confirm compound stability under physiological conditions?

  • HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0) or plasma .
  • Circular dichroism (CD) : Detects conformational changes in kinase-ligand complexes during thermal denaturation .
  • Isothermal titration calorimetry (ITC) : Quantifies binding entropy/enthalpy changes at varying pH .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.